

A Comparative Guide to the Analytical Characterization of Methyl 2,5-dichlorobenzoate

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Compound of Interest

Compound Name: Methyl 2,5-dichlorobenzoate

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This guide provides a comprehensive comparison of analytical methods for the characterization of **Methyl 2,5-dichlorobenzoate**, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and comparative data for various spectroscopic, chromatographic, and crystallographic techniques, offering insights into their respective strengths for qualitative and quantitative analysis.

Spectroscopic Methods of Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and functional groups of **Methyl 2,5-dichlorobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For **Methyl 2,5-dichlorobenzoate**, both ^1H and ^{13}C NMR are employed to identify the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol:

A sample of **Methyl 2,5-dichlorobenzoate** (99% purity) is dissolved in deuterated chloroform (CDCl_3). The ^1H NMR spectrum is recorded on a 200 MHz spectrometer, while the ^{13}C NMR spectrum is obtained at 50 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Data Summary:

Technique	Nucleus	Chemical Shift (δ) in ppm and Multiplicity
^1H NMR	Aromatic Protons	7.83 (d, $J = 7.6$ Hz, 1H), 7.72 (d, $J = 9.2$ Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H)[1]
Methyl Protons	3.91 (s, 3H)[1]	
^{13}C NMR	Carbonyl Carbon	165.7[1]
Aromatic Carbons	164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5[1]	
Methyl Carbon	52.2[1]	

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in **Methyl 2,5-dichlorobenzoate**. Experimental and theoretical studies have provided detailed assignments of the vibrational modes.[2]

Experimental Protocol:

The FT-IR spectrum of solid-phase **Methyl 2,5-dichlorobenzoate** is recorded. For Raman spectroscopy, the spectrum of the solid sample is also analyzed.[2] The data can also be obtained from a melt of the substance.[3]

Data Summary: Characteristic Vibrational Frequencies

Wavenumber (cm ⁻¹)	Assignment	Technique
~1730	C=O Stretching	FT-IR
~1250	C-O Stretching	FT-IR
~1100	C-Cl Stretching	FT-IR
~3000	Aromatic C-H Stretching	FT-IR, Raman
~1600	Aromatic C=C Stretching	FT-IR, Raman

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. It is often coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures.

Experimental Protocol:

For GC-MS analysis, a sample is injected into a gas chromatograph equipped with a suitable column (e.g., TG-5MS). The separated components are then introduced into a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.[\[4\]](#)

Data Summary: Key Mass-to-Charge Ratios (m/z)

m/z	Relative Intensity	Fragment Ion
204	45.50	[M] ⁺ (Molecular Ion)
175	99.99	[M - OCH ₃] ⁺
173	36.60	[M - OCH ₃ - H ₂] ⁺
145	46.60	[M - COOCH ₃] ⁺
74	30.90	[C ₄ H ₂ Cl] ⁺

Data obtained from GC-MS analysis with EI-B ionization.[4]

Chromatographic Methods of Analysis

Chromatographic techniques are essential for separating **Methyl 2,5-dichlorobenzoate** from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds.

Experimental Protocol:

Methyl 2,5-dichlorobenzoate can be analyzed by reverse-phase (RP) HPLC. A Newcrom R1 column can be used with a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as an additive. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

Data Summary: HPLC Parameters

Parameter	Condition
Column	Newcrom R1[5]
Mobile Phase	Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)[5]
Detection	UV (wavelength not specified)

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like **Methyl 2,5-dichlorobenzoate**.

Experimental Protocol:

A sample solution in a suitable solvent (e.g., n-hexane) is injected into a gas chromatograph. A TraceGOLD TG-5MS column can be used for separation.[6] The oven temperature is programmed to ensure good resolution of the analyte from other components.

Crystallographic Method of Analysis

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline solid.

Experimental Protocol:

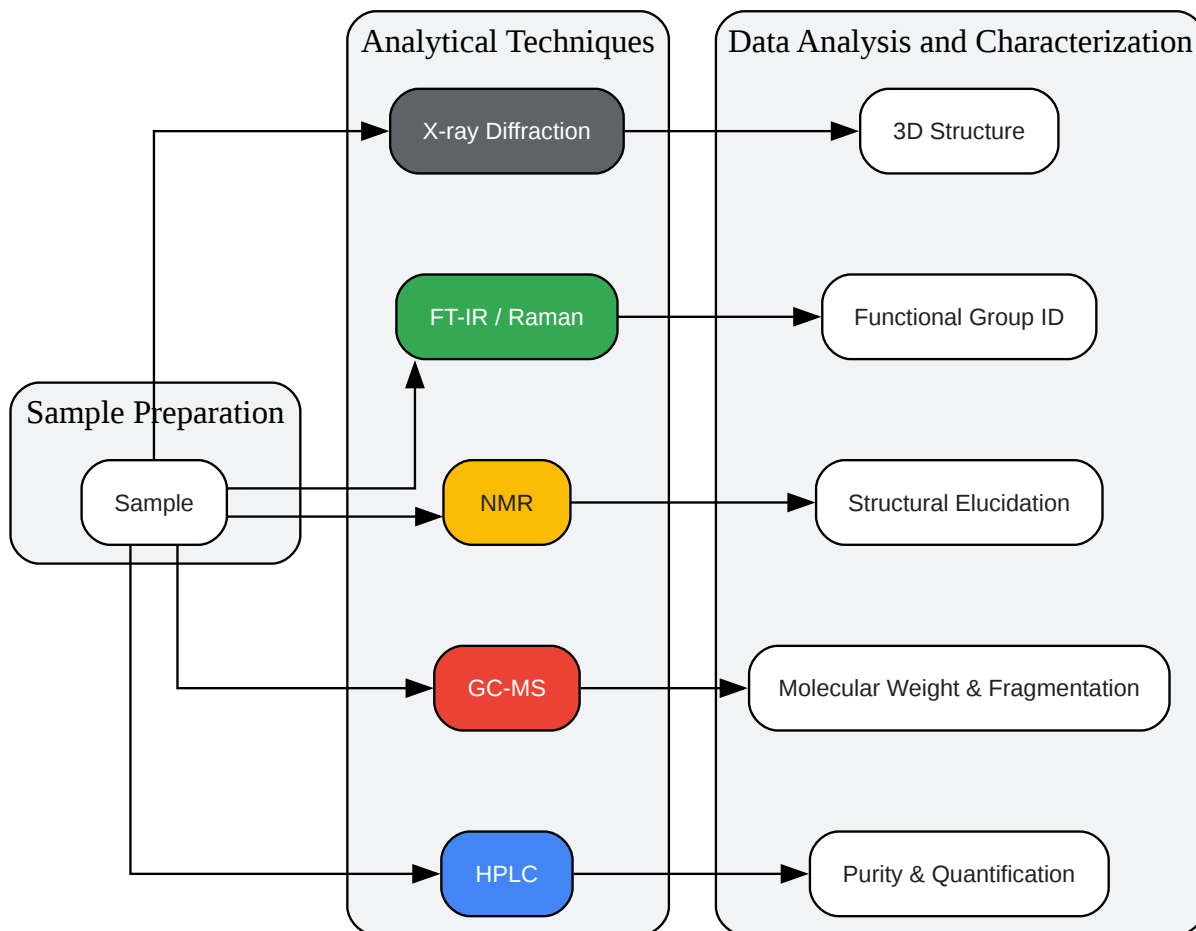
Suitable single crystals of **Methyl 2,5-dichlorobenzoate** are obtained by slow evaporation from an ethanol solution at room temperature.^[7] The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 150 K).^{[7][8][9]}

Data Summary: Crystal and Structural Data

Parameter	Value
Crystal System	Triclinic ^[7]
Space Group	P-1 ^[7]
Unit Cell Dimensions	$a = 3.8452(3) \text{ \AA}$, $b = 7.0158(4) \text{ \AA}$, $c = 15.851(1) \text{ \AA}$, $\alpha = 77.189(6)^\circ$, $\beta = 89.130(7)^\circ$, $\gamma = 83.741(5)^\circ$ ^[7]
Dihedral Angle	The benzene ring is oriented at a dihedral angle of $39.22(3)^\circ$ with respect to the planar ester group. ^{[7][8][9]}

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the comprehensive characterization of **Methyl 2,5-dichlorobenzoate**.



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Caption: Workflow for **Methyl 2,5-dichlorobenzoate** Characterization.

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